molecular formula C12H12N2O2 B13129186 Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione

Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione

Cat. No.: B13129186
M. Wt: 216.24 g/mol
InChI Key: LXLDJDSCKRGMEU-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,3’-pyrrolo[3,2-c]pyridine]-2’,4(1’H)-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a pyrrolo[3,2-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclohexane-1,3’-pyrrolo[3,2-c]pyridine]-2’,4(1’H)-dione typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of a Suzuki–Miyaura coupling product as a precursor, followed by intramolecular oxidative dearomatization with high-valence iodine reagents such as PIFA (phenyliodine(III) bis(trifluoroacetate)) . This method allows for the formation of the spirocyclic core with high yields and tolerance for a wide range of functional groups.

Industrial Production Methods

Industrial production of Spiro[cyclohexane-1,3’-pyrrolo[3,2-c]pyridine]-2’,4(1’H)-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-1,3’-pyrrolo[3,2-c]pyridine]-2’,4(1’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction can produce spirocyclic alcohols or amines.

Mechanism of Action

The mechanism of action of Spiro[cyclohexane-1,3’-pyrrolo[3,2-c]pyridine]-2’,4(1’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclohexane-1,3’-pyrrolo[3,2-c]pyridine]-2’,4(1’H)-dione is unique due to its specific ring fusion and the resulting electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-cyclohexane]-1',2-dione

InChI

InChI=1S/C12H12N2O2/c15-8-1-4-12(5-2-8)9-7-13-6-3-10(9)14-11(12)16/h3,6-7H,1-2,4-5H2,(H,14,16)

InChI Key

LXLDJDSCKRGMEU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)C3=C(C=CN=C3)NC2=O

Origin of Product

United States

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